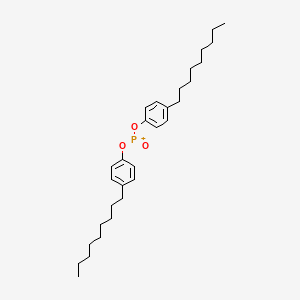
Phosphonic acid, bis(nonylphenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, bis(nonylphenyl) ester is an organophosphorus compound that belongs to the class of phosphonic acid esters. These compounds are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. Phosphonic acid esters are widely used in various industrial applications due to their unique chemical properties, including their ability to act as flame retardants, plasticizers, and stabilizers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, bis(nonylphenyl) ester can be synthesized through several methods. One common approach involves the reaction of nonylphenol with phosphorus trichloride (PCl3) in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate phosphite ester, which is then oxidized to the corresponding phosphonic acid ester. The reaction conditions typically involve refluxing the reactants in an organic solvent, such as toluene, at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of phosphonic acid esters often involves large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity of the product, production volume, and cost considerations. Industrial production methods may include the use of specialized reactors and catalysts to optimize the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, bis(nonylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding phosphine oxide.
Substitution: The ester can undergo nucleophilic substitution reactions, where the nonylphenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acid esters .
Aplicaciones Científicas De Investigación
Phosphonic acid, bis(nonylphenyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in enzyme inhibition and as a biomolecular probe.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of pharmaceuticals.
Industry: It is used as a flame retardant, plasticizer, and stabilizer in various industrial products
Mecanismo De Acción
The mechanism of action of phosphonic acid, bis(nonylphenyl) ester involves its interaction with molecular targets through its phosphorus atom. The compound can form strong bonds with metal ions and other electrophilic species, making it effective in catalysis and coordination chemistry. The pathways involved in its action include nucleophilic attack on the phosphorus atom and subsequent formation of stable complexes .
Comparación Con Compuestos Similares
Phosphonic acid, bis(nonylphenyl) ester can be compared with other similar compounds, such as:
Phosphoric acid esters: These compounds have similar structures but differ in their oxidation states and reactivity.
Phosphinic acid esters: These esters have one less oxygen atom bonded to the phosphorus atom, resulting in different chemical properties.
Phosphonite esters: These compounds are more reactive due to the presence of a P-H bond
Similar Compounds
- Phosphoric acid, bis(nonylphenyl) ester
- Phosphinic acid, bis(nonylphenyl) ester
- Phosphonite, bis(nonylphenyl) ester
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
112124-76-2 |
|---|---|
Fórmula molecular |
C30H46O3P+ |
Peso molecular |
485.7 g/mol |
Nombre IUPAC |
bis(4-nonylphenoxy)-oxophosphanium |
InChI |
InChI=1S/C30H46O3P/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)32-34(31)33-30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3/q+1 |
Clave InChI |
VUDFMCAHIGWOMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)O[P+](=O)OC2=CC=C(C=C2)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



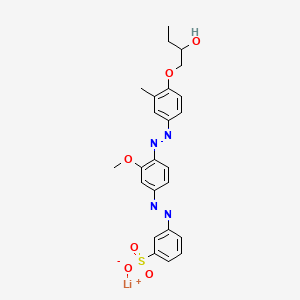
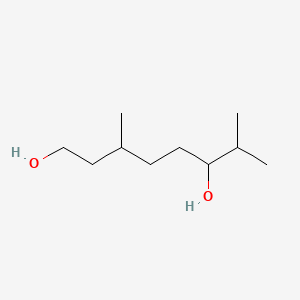
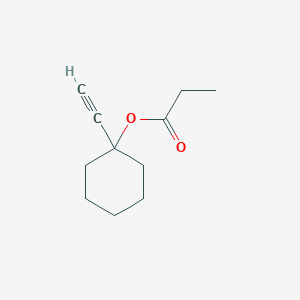
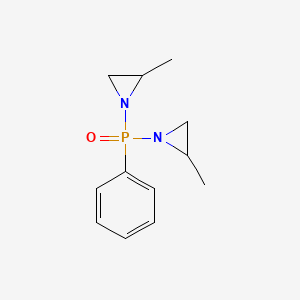




![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)

![4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B13755971.png)

![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)
